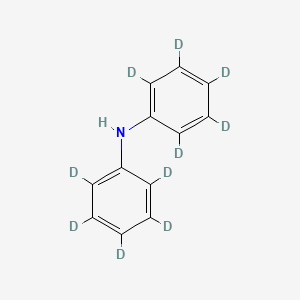

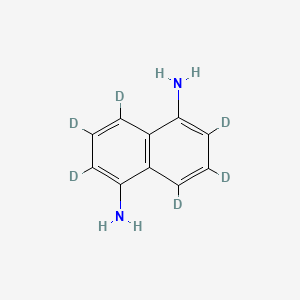

1,5-Diaminonaphthalene-d6

Übersicht

Beschreibung

1,5-Diaminonaphthalene-d6 is a deuterated derivative of 1,5-diaminonaphthalene, an organic compound with the formula C10H6(ND2)2. This compound is characterized by the presence of two amino groups attached to a naphthalene ring. The deuterium atoms replace the hydrogen atoms in the amino groups, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Wirkmechanismus

Target of Action

1,5-Diaminonaphthalene-d6 primarily targets metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and silver (Ag⁺). These metal ions are often found in contaminated water sources and industrial waste. The compound’s amino and imino groups play a crucial role in binding these metal ions, forming stable complexes .

Mode of Action

The interaction between this compound and its targets involves chelation . The amino and imino groups on the compound form coordinate bonds with the metal ions, effectively sequestering them. This chelation process reduces the free concentration of metal ions in the environment, thereby mitigating their toxic effects .

Biochemical Pathways

The chelation of metal ions by this compound affects several biochemical pathways:

- Metal Ion Homeostasis : The compound helps maintain metal ion balance within cells, which is crucial for various enzymatic activities and cellular functions .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties:

Result of Action

At the molecular level, the chelation of metal ions by this compound leads to the formation of stable, non-toxic complexes. This reduces the bioavailability of toxic metal ions, thereby protecting cells from metal-induced oxidative damage and apoptosis. At the cellular level, this action helps maintain cellular integrity and function .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of competing ions:

Biochemische Analyse

Biochemical Properties

1,5-Diaminonaphthalene-d6 is known for its strong adsorption capability for lead (II), mercury (II), and silver (I) ions . This property is attributed to the abundant reactive amino and imino groups on its surface . The compound is synthesized by one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant .

Cellular Effects

In terms of cellular effects, this compound has been used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the detection of small molecules in biological tissues . It has been shown to enhance the detection of lipid-related signals in different cell layers of blood vessel walls .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a chelation interaction between the compound and heavy metal ions . This interaction is facilitated by the reactive amino and imino groups on the surface of the compound .

Temporal Effects in Laboratory Settings

It also shows strong adsorption capability for heavy metal ions .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limitedFor instance, oral administration of 1,5-Diaminonaphthalene has been shown to lead to various effects in rats and mice at doses of 33 mg/kg body weight and day and above .

Metabolic Pathways

The compound’s strong adsorption capability for heavy metal ions suggests it may play a role in the body’s handling of these substances .

Subcellular Localization

Specific information on the subcellular localization of this compound is currently limited. Given its use in MALDI-MS for the detection of small molecules in biological tissues, it can be inferred that the compound may interact with various subcellular structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Diaminonaphthalene-d6 can be synthesized through the reduction of 1,5-dinitronaphthalene-d6. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including a specific temperature and pressure, to ensure the complete reduction of the nitro groups to amino groups.

Another method involves the treatment of 1,5-dihydroxynaphthalene-d6 with ammonium sulfite. This reaction also requires specific conditions, such as temperature and pH, to facilitate the conversion of hydroxyl groups to amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Diaminonaphthalene-d6 undergoes various chemical reactions, including:

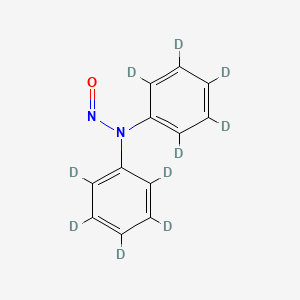

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable derivatives.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a catalyst such as Pd/C is commonly used for reduction reactions.

Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions, often in the presence of a base like pyridine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: More stable amino derivatives.

Substitution: Amides or alkylamines.

Wissenschaftliche Forschungsanwendungen

1,5-Diaminonaphthalene-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of deuterated polymers and other complex molecules.

Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Used in the production of specialty chemicals and materials, such as deuterated polyurethanes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Diaminonaphthalene: The non-deuterated version of the compound.

1,8-Diaminonaphthalene: An isomer with amino groups at different positions on the naphthalene ring.

2,3-Diaminonaphthalene: Another isomer with amino groups at adjacent positions on the naphthalene ring.

Uniqueness

1,5-Diaminonaphthalene-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable in various research applications.

Eigenschaften

IUPAC Name |

2,3,4,6,7,8-hexadeuterionaphthalene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSABULTKYLFEV-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2N)[2H])[2H])[2H])C(=C1[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.